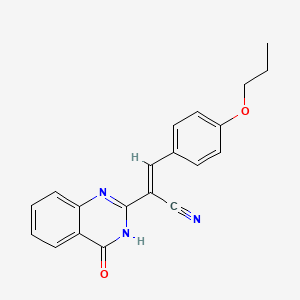![molecular formula C15H14ClN3O4S B5969442 N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide](/img/structure/B5969442.png)
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Coupling with sulfanilamide: The 2-chlorobenzoyl chloride is then reacted with sulfanilamide in the presence of a base such as pyridine to form N-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonamide.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the death of the bacterial cells. The molecular targets and pathways involved in this process are still being studied to fully understand the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties but different structural features.
Sulfadiazine: Known for its use in treating bacterial infections, it has a different substitution pattern on the benzene ring.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis, it has a pyridine ring instead of a chlorobenzoyl group.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[4-[[(2-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)17-11-6-8-12(9-7-11)24(22,23)19-18-15(21)13-4-2-3-5-14(13)16/h2-9,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCRIWYCNUMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5969363.png)
![2-(4-fluorophenyl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5969397.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5969459.png)
![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)
